(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of ethoxy, iodo, and prop-2-en-1-yloxy groups attached to the benzylidene moiety further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a thiazolidinedione derivative in the presence of a base. The reaction conditions often involve mild heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base and are carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione: Lacks the iodo group, which may affect its reactivity and biological activity.
(5Z)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione: Contains different substituents on the benzylidene moiety, leading to variations in chemical and biological properties.
Uniqueness
The presence of the iodo group in this compound distinguishes it from other similar compounds. This functional group enhances its reactivity, making it a valuable intermediate in organic synthesis. Additionally, the combination of ethoxy and prop-2-en-1-yloxy groups contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO4S/c1-4-6-22-14-11(17)7-10(8-12(14)21-5-2)9-13-15(19)18(3)16(20)23-13/h4,7-9H,1,5-6H2,2-3H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBJDRCZGTZLDV-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C)I)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C)I)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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